Methyl 2-[(2Z)-2-[(3-bromobenzoyl)imino]-6-acetamido-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound with the molecular formula and a molecular weight of approximately 462.32 g/mol. This compound is classified as a benzothiazole derivative, which is notable for its potential applications in medicinal chemistry and research. The compound features a bromobenzoyl imine moiety and an acetamido group, contributing to its unique chemical properties and biological activities.
The synthesis of methyl 2-[(2Z)-2-[(3-bromobenzoyl)imino]-6-acetamido-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves several key steps:
Each step requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yields and purity of the final product.
The molecular structure of methyl 2-[(2Z)-2-[(3-bromobenzoyl)imino]-6-acetamido-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can be represented using various structural notations:
InChI=1S/C19H16BrN3O4S/c1-11(24)21-12-7-8-15-16(9-12)28-19(23(15)10-17(25)27-2)22-18(26)13-5-3-4-6-14(13)20/h3-9H,10H2,1-2H3,(H,21,24)
CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CC=C3Br)S2)CC(=O)OC
These representations provide insights into the compound's connectivity and stereochemistry. The presence of multiple functional groups suggests potential reactivity in various chemical environments.
Methyl 2-[(2Z)-2-[(3-bromobenzoyl)imino]-6-acetamido-2,3-dihydro-1,3-benzothiazol-3-yl]acetate may undergo several chemical reactions due to its functional groups:
These reactions highlight the compound's versatility in synthetic organic chemistry.
The mechanism of action for methyl 2-[(2Z)-2-[(3-bromobenzoyl)imino]-6-acetamido-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is not fully elucidated but may involve interactions with biological targets such as enzymes or receptors due to its structural motifs. The imine group could facilitate binding interactions through hydrogen bonding or coordination with metal ions in biological systems.
Key physical and chemical properties of methyl 2-[(2Z)-2-[(3-bromobenzoyl)imino]-6-acetamido-2,3-dihydro-1,3-benzothiazol-3-yl]acetate include:
Property | Value |
---|---|
Molecular Formula | C19H16BrN3O4S |
Molecular Weight | 462.32 g/mol |
Purity | Typically ≥95% |
Solubility | Soluble in organic solvents (specific solubility data not provided) |
These properties are essential for understanding its behavior in various environments and applications.
Methyl 2-[(2Z)-2-[(3-bromobenzoyl)imino]-6-acetamido-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has potential applications in scientific research:
This compound exemplifies how complex organic molecules can play significant roles in advancing scientific knowledge and therapeutic strategies.
CAS No.: 73715-37-4
CAS No.: 13966-05-7
CAS No.: 467-14-1
CAS No.: 55658-55-4
CAS No.: 70714-77-1
CAS No.: 56219-03-5